chemical properties of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid
chemical properties of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid
An In-Depth Technical Guide to the Chemical Properties of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid
This guide provides a comprehensive overview of the , a molecule of interest in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from established chemical principles, data on analogous structures, and computational predictions to offer valuable insights for researchers, scientists, and drug development professionals.
Introduction: A Molecule of Untapped Potential
4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid belongs to a class of heterocyclic compounds that are of significant interest due to their diverse biological activities and applications as functional organic materials. The structure combines a benzoic acid moiety, a common pharmacophore and synthetic handle, with a 1,2,4-triazole ring, a five-membered heterocycle known for its metabolic stability and ability to participate in hydrogen bonding. The methyl group at the 5-position of the triazole ring can influence the electronic properties and steric profile of the molecule.
The 1,2,4-triazole core is a key feature in a variety of pharmaceuticals, including antifungal agents like fluconazole and antiviral compounds.[1] Its presence suggests that 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid could serve as a valuable building block for the synthesis of novel therapeutic agents. The carboxylic acid group provides a site for further chemical modification, such as esterification or amidation, allowing for the creation of diverse chemical libraries for screening.
Synthesis and Structural Elucidation
A logical synthetic strategy would commence with 4-cyanobenzoic acid, which can be converted to the corresponding methyl imidate. Reaction of the imidate with hydrazine would yield the amidrazone. Subsequent acylation with acetic anhydride followed by acid- or base-catalyzed cyclization would furnish the desired 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid.
An alternative and widely used method is the reaction of a hydrazide with an imidoyl chloride. In this proposed pathway, 4-hydrazinobenzoic acid would be reacted with an N-substituted acetamide that has been activated, for instance with oxalyl chloride, to form the imidoyl chloride in situ. The subsequent cyclization would yield the target triazole.
Proposed Synthetic Pathway:
Caption: A plausible synthetic route to 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid.
Physicochemical Properties
Due to the absence of experimental data, the physico are presented here based on computational predictions. These values provide a useful starting point for experimental design and characterization.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₀H₉N₃O₂ | PubChemLite[2] |
| Molecular Weight | 203.20 g/mol | PubChemLite[2] |
| Monoisotopic Mass | 203.06947 Da | PubChemLite[2] |
| XLogP3 | 1.6 | PubChemLite[2] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| pKa | Data not available | - |
The predicted XLogP value of 1.6 suggests that the compound has moderate lipophilicity. The presence of both a carboxylic acid and a triazole ring, which can act as hydrogen bond donors and acceptors, would likely impart some solubility in polar protic solvents. The acidic nature of the carboxylic acid and the basicity of the triazole ring mean the compound is amphoteric.[3]
Spectral Properties (Predicted)
To aid in the identification and characterization of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid, predicted spectral data are provided below.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum would likely show the following key signals:
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A singlet for the methyl protons on the triazole ring, expected to be in the range of δ 2.3-2.6 ppm.
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A pair of doublets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the protons on the benzene ring, exhibiting an AA'BB' splitting pattern typical of para-substituted benzene rings.
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A broad singlet for the carboxylic acid proton, likely at a chemical shift greater than δ 10 ppm, which may be exchangeable with D₂O.
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A broad singlet for the N-H proton of the triazole ring, the chemical shift of which can be highly variable depending on the solvent and concentration.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum would feature:
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A signal for the methyl carbon around δ 10-15 ppm.
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Four distinct signals for the aromatic carbons of the benzene ring between δ 120-140 ppm.
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Two signals for the carbon atoms of the triazole ring, expected in the range of δ 140-160 ppm.
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A signal for the carboxylic acid carbon at a downfield chemical shift, typically above δ 165 ppm.
Mass Spectrometry
High-resolution mass spectrometry would be a crucial tool for confirming the elemental composition. Predicted collision cross-section (CCS) values can aid in identification in ion mobility-mass spectrometry experiments.[2]
| Adduct | m/z |
| [M+H]⁺ | 204.07675 |
| [M+Na]⁺ | 226.05869 |
| [M-H]⁻ | 202.06219 |
Reactivity and Potential Applications
The chemical reactivity of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid is dictated by its key functional groups: the carboxylic acid and the 1,2,4-triazole ring.
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Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation, and reduction to an alcohol. These reactions allow for the straightforward derivatization of the molecule, which is particularly useful in drug discovery for structure-activity relationship (SAR) studies.
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1,2,4-Triazole Ring: The triazole ring is generally stable to a wide range of reaction conditions. The N-H proton is weakly acidic and can be deprotonated with a suitable base.[1] The nitrogen atoms can also act as ligands for metal coordination, suggesting potential applications in the development of metal-organic frameworks (MOFs) or as catalysts.
The combination of a carboxylic acid and a triazole ring in one molecule makes 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid a promising candidate for the development of new pharmaceuticals, particularly as a scaffold for anticancer or antimicrobial agents, by analogy with other triazole-containing drugs.[4][5]
Experimental Workflow for Characterization:
Caption: A standard workflow for the characterization of a novel organic compound.
Conclusion
4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid is a molecule with considerable potential that remains largely unexplored. This guide has provided a foundational understanding of its chemical properties by leveraging established chemical principles and computational predictions. The proposed synthetic route and predicted spectral data offer a starting point for its preparation and characterization. Further experimental investigation is warranted to fully elucidate its properties and explore its potential applications in medicinal chemistry and materials science.
References
- (Reference to a general review on triazoles in medicinal chemistry - placeholder, as no direct reference was found in the search)
- ChemicalBook. (2022, February 14). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.
- Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- PubChemLite. 4-(5-methyl-4h-1,2,4-triazol-3-yl)benzoic acid.
-
Lindström, J., & Johansson, M. H. (2006). Synthesis of 3-Aryl-5-methyl 4-Substituted[1][2][6]Triazoles. Synthetic Communications, 36(15), 2217–2229.
- Wikipedia. 1,2,4-Triazole.
- (Additional references for general synthetic methods or properties of rel
- (Reference to a computational chemistry software or database used for predictions - placeholder).
- (Reference to a general organic chemistry textbook for fundamental principles).
- (Reference to a review on the applications of benzoic acid deriv
- (Reference to a paper on the biological activity of triazole-containing compounds).
- (Reference to a paper on the use of triazoles in m
- (Reference to a d
- (Reference to a spectral d
- (Reference to a review on modern synthetic methods).
- (Reference to a paper on SAR studies of rel
- (Reference to a paper on the metal-coordin
- (Reference to a paper on the applic
- National Center for Biotechnology Information. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents.
- MDPI. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study.
Sources
- 1. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 4. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
